Guluronate oligosaccharides average DP20 Guluronate oligosaccharides average DP20
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212809
InChI:
SMILES:
Molecular Formula: C23H38NO19Na
Molecular Weight:

Guluronate oligosaccharides average DP20

CAS No.:

Cat. No.: VC0212809

Molecular Formula: C23H38NO19Na

Molecular Weight:

* For research use only. Not for human or veterinary use.

Guluronate oligosaccharides average DP20 -

Specification

Molecular Formula C23H38NO19Na

Introduction

Structural and Chemical Characterization of Guluronate Oligosaccharides Average DP20

Molecular Architecture

Guluronate oligosaccharides average DP20 consist of linear chains of α-1,4-linked L-guluronate residues (Figure 1A) . The DP20 designation indicates an average chain length of 20 monosaccharide units, though practical preparations often exhibit a distribution between DP18–DP22 due to enzymatic depolymerization variability . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the homogeneity of guluronate blocks, with characteristic absorption peaks at 789 cm⁻¹ (guluronic acid residues) and 1743 cm⁻¹ (uronic acid carbonyl groups) . Electrospray ionization mass spectrometry (ESI-MS) further resolves sodium or potassium adducts, enabling precise molecular weight determination (theoretical average: ~3,300 Da) .

Table 1: Key Spectroscopic and Chromatographic Features of Guluronate Oligosaccharides Average DP20

TechniqueKey ObservationsReference
IR SpectroscopyPeaks at 3457 cm⁻¹ (O-H stretch), 1743 cm⁻¹ (C=O), 789 cm⁻¹ (guluronate residues)
ESI-MSMulticharged ions ([M-nNa]⁻ⁿ) with m/z 600–1200; DP18–DP22 confirmed
HILIC ChromatographyRetention time 33–36 min; separation by DP and reducing-end composition

Biosynthesis and Production Methods

Enzymatic Depolymerization

The production of guluronate oligosaccharides average DP20 primarily relies on alginate lyases, such as Aly08 or guluronate-specific lyases, which cleave β-1,4 glycosidic bonds in polyguluronate substrates . Reaction parameters critically influence DP distribution:

  • Substrate Concentration: Higher polyguluronate concentrations (10–20 mg/mL) favor longer oligomers (DP15–DP25) .

  • Enzyme Activity: Bifunctional lyases (e.g., Aly08) generate unsaturated non-reducing ends (4-deoxy-L-erythro-hex-4-enopyranosyluronate), detectable via UV absorption at 235 nm .

  • Temperature and pH: Optimal activity occurs at 40–50°C and pH 7.0–7.6, yielding >90% oligosaccharides with DP15–DP25 .

Post-Depolymerization Processing

Anion-exchange chromatography (e.g., DEAE Sephadex A-25) separates oligomers by DP, while ethanol precipitation isolates DP20-enriched fractions . Preparative-scale yields typically reach 60–70% purity, necessitating iterative chromatography for >95% homogeneity .

Biological Activities and Mechanisms

Immunomodulatory Effects

Guluronate oligosaccharides average DP20 activate macrophages via NF-κB and MAP kinase pathways, inducing:

  • Pro-Inflammatory Mediators: Upregulation of iNOS (inducible nitric oxide synthase), TNF-α, and ROS (reactive oxygen species) .

  • Anti-Inflammatory Balance: Concurrent induction of antioxidant proteins (SOD1, +2.1-fold) and anti-inflammatory annexins (ANXA5, +2.4-fold), suggesting a regulatory role in inflammation resolution .

Table 2: Proteomic Changes in GOS-Treated Macrophages (DP20)

ProteinFunctionFold ChangePathway
Cu/Zn-SOD (SOD1)Antioxidant defense+2.1Oxidative stress
Annexin A5 (ANXA5)Anti-inflammatory signaling+2.4Calcium signaling
Galectin-1 (LGALS1)Immune modulation+2.3NF-κB regulation
Cofilin-2 (CFL2)Actin cytoskeleton remodeling+2.4Phagocytosis enhancement

Anti-Obesity Mechanisms

In high-fat diet (HFD) murine models, guluronate oligosaccharides average DP20 (50 mg/kg/day) reduced body weight by 15–20% through:

  • Lipid Metabolism: Suppression of serum triglycerides (TG, -35%) and free fatty acids (FFA, -28%) .

  • Hepatic Protection: Lowered liver malondialdehyde (MDA, -25%) and hydrogen peroxide (-42%), mitigating oxidative stress .

  • Gut Microbiota Modulation: Enhanced Bifidobacterium proliferation, correlating with improved lipid homeostasis .

Comparative Analysis with Related Oligosaccharides

Guluronate vs. Mannuronate Oligosaccharides

While both derive from alginate, guluronate oligosaccharides average DP20 exhibit distinct bioactivities:

  • Structural Differences: α-L-guluronate vs. β-D-mannuronate configurations alter hydrogen bonding and gel-forming capacities .

  • Biofilm Disruption: Guluronate oligomers (DP20) inhibit Pseudomonas aeruginosa biofilms 3-fold more effectively than mannuronate equivalents .

Table 3: Functional Comparison of Alginate-Derived Oligosaccharides

PropertyGuluronate DP20Mannuronate DP20
SolubilityHigh (aqueous)Moderate
Immunomodulatory PotencyNF-κB activationTLR4-dependent pathways
Anti-Obesity Efficacy+++ (TG reduction)+ (Limited effect)

Industrial and Therapeutic Applications

Pharmaceutical Development

Guluronate oligosaccharides average DP20 are under investigation for:

  • Drug Delivery Systems: Chelation with cationic polymers (e.g., chitosan) forms pH-responsive nanoparticles for targeted anticancer therapies .

  • Wound Healing: Accelerated fibroblast migration (+40%) and collagen deposition in diabetic ulcer models .

Food and Nutraceuticals

As prebiotics, DP20 guluronate oligomers enhance Lactobacillus viability by 50% in simulated gastric conditions, supporting functional food applications .

Challenges and Future Directions

Scalable production remains hindered by enzymatic specificity and purification costs. Advances in immobilized lyases and CRISPR-engineered algae strains may address these limitations. Furthermore, clinical trials are needed to validate anti-obesity and immunomodulatory claims in humans.

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